Product packaging for (S)-GS-621763(Cat. No.:CAS No. 2647442-13-3)

(S)-GS-621763

Cat. No.: B8217981
CAS No.: 2647442-13-3
M. Wt: 501.5 g/mol
InChI Key: RVSSLHFYCSUAHY-JQGROFRJSA-N
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Description

The Imperative for Novel Antivirals Targeting RNA Viruses

RNA viruses encompass a wide range of human pathogens responsible for diseases such as influenza, COVID-19, Ebola, and Hepatitis C. The inherent nature of RNA-dependent RNA polymerases (RdRps), which are crucial for viral replication, leads to a high frequency of errors during genome replication. This high mutation rate allows RNA viruses to quickly evolve, leading to the emergence of drug-resistant strains and challenging the long-term efficacy of antiviral therapies and vaccines. The COVID-19 pandemic, caused by the SARS-CoV-2 RNA virus, has highlighted the urgent need for readily available and effective antiviral treatments that can be administered early in the course of infection to reduce disease severity and transmission. endpts.comnih.gov

Evolution of Antiviral Strategies: Focus on Viral RNA-Dependent RNA Polymerase (RdRp) Inhibition

Antiviral drug development has evolved significantly, with a key focus on targeting essential viral enzymes. The viral RNA-dependent RNA polymerase (RdRp) is a highly conserved enzyme across many RNA viruses, making it an attractive target for broad-spectrum antiviral development. frontiersin.orgnews-medical.netfrontiersin.org Nucleoside and nucleotide analogs represent a major class of antivirals that target RdRp. These molecules mimic the natural building blocks of RNA and are incorporated into the nascent viral RNA chain by the RdRp. This incorporation can lead to premature chain termination or the introduction of mutations, thereby inhibiting viral replication. caymanchem.comresearchgate.netresearchgate.net Remdesivir (B604916) (GS-5734), an adenosine (B11128) nucleotide analog, is an example of an RdRp inhibitor that has received approval for the treatment of COVID-19, although its administration is limited to intravenous infusion. nih.govfrontiersin.org The mechanism involves its metabolism to an active triphosphate form (GS-443902), which then acts as a delayed chain terminator of viral RNA synthesis. caymanchem.comresearchgate.netresearchgate.netfrontiersin.org

Prodrug Design in Antiviral Therapeutics: A Mechanism for Enhanced Delivery

A significant challenge in antiviral therapy is achieving sufficient intracellular concentrations of the active drug, particularly for nucleoside and nucleotide analogs that may have poor oral bioavailability or limited cellular uptake. Prodrug strategies are employed to overcome these limitations. A prodrug is an inactive or less active precursor of a drug that is converted to the active form within the body through metabolic processes. caymanchem.com This approach can enhance oral absorption, improve pharmacokinetic properties, and increase the delivery of the active metabolite to target cells and tissues, such as the lungs for respiratory viruses. nih.govfrontiersin.org For nucleoside analogs, prodrugs are often designed to facilitate transport across cell membranes and to ensure efficient conversion to the active triphosphate form by cellular kinases. biorxiv.org

GS-621763 as a Preclinical Candidate for Oral Antiviral Intervention

GS-621763 is an orally bioavailable prodrug of GS-441524, which is the parental nucleoside of remdesivir. nih.govcaymanchem.comnews-medical.net It is specifically designed to enhance oral delivery of the active antiviral moiety. biorxiv.orgnews-medical.net GS-621763 is a tri-isobutyryl ester of GS-441524, with esterifications at the C5', C2', and C3' hydroxyl positions. frontiersin.org Upon oral administration and intestinal absorption, GS-621763 is metabolized into the intermediate metabolite GS-441524, which is then further converted intracellularly by cellular kinases to the active nucleotide triphosphate, GS-443902, the same active metabolite as remdesivir. caymanchem.comresearchgate.netbiorxiv.org This metabolic pathway allows GS-621763 to effectively deliver the active antiviral agent to target cells, positioning it as a promising preclinical candidate for oral antiviral intervention against RNA viruses, particularly those susceptible to RdRp inhibition. endpts.comnih.govnews-medical.net

Preclinical studies have investigated the antiviral activity and efficacy of GS-621763 in various models. In vitro studies have demonstrated its antiviral activity against SARS-CoV-2 in lung cell lines and human primary lung cell culture systems. endpts.combiorxiv.orgnews-medical.netnih.govnih.gov Research in animal models, such as mice and ferrets, has provided proof-of-concept preclinical data supporting the efficacy of orally administered GS-621763. endpts.comnih.govbiorxiv.orgnews-medical.netnih.gov Studies in ferrets infected with SARS-CoV-2 variants, including the gamma variant, showed that oral administration of GS-621763 could significantly reduce the viral burden to near-undetectable levels and inhibit viral transmission. nih.govfrontiersin.orgcaymanchem.comfrontiersin.orgmedchemexpress.comtheopenscholar.com In a mouse model of SARS-CoV-2 pathogenesis, therapeutic administration of GS-621763 reduced viral load, improved lung pathology, and enhanced pulmonary function in a dose-dependent manner. endpts.combiorxiv.orgnews-medical.netnih.govnih.gov A comparison in mice indicated that GS-621763 demonstrated similar efficacy to molnupiravir (B613847), another oral nucleoside analog antiviral. biorxiv.orgnews-medical.netnih.govnih.gov These preclinical findings support the potential of GS-621763 as an orally available antiviral targeting RNA viruses by inhibiting RdRp. endpts.comnih.govnih.gov

In Vitro Antiviral Activity of GS-621763 and Metabolites

CompoundCell LineVirusEC50 (µM)Reference
GS-621763HEp-2RSV0.26 caymanchem.com
GS-621763Vero E6SARS-CoV-20.11-0.73 caymanchem.commedchemexpress.com
GS-621763A549-hACE2SARS-CoV-20.11-0.73, 2.8 biorxiv.orgmedchemexpress.comselleckchem.com
GS-621763NHBESARS-CoV-20.125 nih.gov
GS-441524NHBESARS-CoV-22.454 nih.gov
RemdesivirNHBESARS-CoV-20.0371 nih.gov

Note: EC50 values may vary depending on the specific assay conditions and viral isolate used.

Preclinical Efficacy of Oral GS-621763 in Animal Models

Animal ModelVirus Strain/VariantDose (mg/kg)Administration FrequencyObserved EffectReference
FerretSARS-CoV-2 Gamma VOC10Twice dailyReduced viral burden to near-undetectable levels, inhibited viral transmission. nih.govfrontiersin.orgcaymanchem.comfrontiersin.orgmedchemexpress.comtheopenscholar.com
MouseSARS-CoV-2 MA1030, 60Twice dailyReduced viral load, improved lung pathology and pulmonary function. endpts.combiorxiv.orgnih.govnih.govmedchemexpress.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H31N5O7 B8217981 (S)-GS-621763 CAS No. 2647442-13-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(2R,3R,4R,5R)-5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-bis(2-methylpropanoyloxy)oxolan-2-yl]methyl 2-methylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31N5O7/c1-12(2)21(30)33-9-16-18(34-22(31)13(3)4)19(35-23(32)14(5)6)24(10-25,36-16)17-8-7-15-20(26)27-11-28-29(15)17/h7-8,11-14,16,18-19H,9H2,1-6H3,(H2,26,27,28)/t16-,18-,19-,24+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVSSLHFYCSUAHY-JQGROFRJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)OCC1C(C(C(O1)(C#N)C2=CC=C3N2N=CN=C3N)OC(=O)C(C)C)OC(=O)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C(=O)OC[C@@H]1[C@H]([C@H]([C@](O1)(C#N)C2=CC=C3N2N=CN=C3N)OC(=O)C(C)C)OC(=O)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31N5O7
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

501.5 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2647442-13-3
Record name GS-621763
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2647442133
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name GS-621763
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/83BU3492RP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis and Characterization of Gs 621763 for Research Applications

Chemical Synthesis Pathways and Methodological Considerations

GS-621763 is synthesized as a triester prodrug of the nucleoside GS-441524. nih.govnih.govbiorxiv.org While specific detailed synthetic pathways for GS-621763 may involve proprietary processes, the compound has been synthesized at facilities such as Gilead Sciences Inc. nih.govnih.govpubcompare.airesearchgate.netnih.gov The design as an oral prodrug aims to overcome the limitations of GS-441524, which has shown poor oral bioavailability in several animal species. researchgate.netnih.govfrontiersin.orgfrontiersin.org The prodrug strategy, involving the addition of specific moieties, is intended to enhance cellular permeability and facilitate efficient delivery of the active nucleoside. nih.gov The synthesis of nucleoside analogues like GS-621763 often involves complex chemical transformations, and recent advancements in synthetic chemistry and biocatalysis are being explored to develop more efficient and stereoselective routes. rsc.orgrsc.org

Analytical Characterization for Research-Grade Purity and Identity (e.g., HPLC, NMR in research context)

Ensuring the purity and identity of GS-621763 is paramount for its use in rigorous research studies. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are routinely employed for this purpose. nih.govnih.govpubcompare.airesearchgate.netnih.gov

HPLC is used to determine the purity of the synthesized compound, ensuring that levels of impurities are minimized to meet research-grade standards. nih.govnih.govpubcompare.aisigmaaldrich.com NMR spectroscopy, including 1H NMR, is a key technique for confirming the chemical structure and identity of GS-621763 by providing detailed information about the arrangement of atoms within the molecule. researchgate.netnih.gov For instance, 1H NMR data for GS-621763 has been reported, providing characteristic chemical shifts and coupling constants that serve as a spectroscopic fingerprint for the compound. researchgate.netnih.gov Mass spectrometry (LC-MS) is also utilized to confirm the molecular weight and formula. nih.gov

These analytical methods are essential for researchers to have confidence in the quality of the GS-621763 used in their experiments, allowing for reproducible and reliable results in preclinical studies.

Development of Formulations for In Vitro and In Vivo Preclinical Studies

The development of appropriate formulations is crucial for evaluating the activity of GS-621763 in both in vitro and in vivo preclinical settings. The choice of formulation depends on the specific research application and the intended route of administration.

For in vitro studies, small molecules like GS-621763 are commonly solubilized in solvents such as 100% dimethyl sulfoxide (B87167) (DMSO). nih.govnih.govpubcompare.ai This allows for the preparation of stock solutions that can then be diluted into cell culture media for various antiviral assays. nih.govnih.gov

For in vivo efficacy studies, particularly those involving oral administration, GS-621763 is formulated in vehicles designed to enhance its bioavailability and facilitate systemic delivery. nih.govnih.govpubcompare.ai An example of a vehicle used for oral administration of GS-621763 in mouse studies includes a mixture containing 2.5% DMSO, 10% Kolliphor HS-15, 10% Labrasol, 2.5% Propylene glycol, and 75% Water, with the final formulation adjusted to pH 2. nih.govnih.govpubcompare.ai This specific formulation was utilized in studies to assess the pharmacokinetics and antiviral efficacy of orally administered GS-621763 in animal models. nih.govnih.gov The design as an oral prodrug aims to achieve high systemic exposures of the parent nucleoside GS-441524 upon administration. researchgate.netnih.gov

Research findings have demonstrated the antiviral activity of GS-621763 in various in vitro models, including lung cell lines and human primary lung cell culture systems. nih.govnih.govresearchgate.netbiorxiv.org Studies in A549-hACE2 cells using a SARS-CoV-2 reporter virus have shown dose-dependent antiviral effects with reported EC50 values. nih.govnih.govbiorxiv.org Similarly, in normal human bronchial epithelial (NHBE) cultures and human airway epithelial (HAE) cell cultures, GS-621763 has demonstrated potent antiviral activity against SARS-CoV-2 and other coronaviruses like MERS-CoV. nih.govnih.govresearchgate.netbiorxiv.org

In vivo studies in mouse models of SARS-CoV-2 pathogenesis have shown that oral administration of GS-621763 leads to dose-dependent antiviral activity. nih.govnih.govresearchgate.net Therapeutic administration has been shown to reduce viral load and lung pathology, as well as improve pulmonary function. nih.govnih.govresearchgate.net Comparative studies in mice have indicated that GS-621763 can provide similar levels of protection as other antiviral compounds like molnupiravir (B613847). nih.govnih.govresearchgate.net Studies in ferrets have also demonstrated that oral GS-621763 is efficiently converted to GS-441524 in plasma and the active triphosphate in the lungs, leading to reduced viral burden. researchgate.netnih.govfrontiersin.org

The in vitro antiviral potency of GS-621763 against SARS-CoV-2 in A549-hACE2 cells has been reported with an average EC50 of 2.8 μM. nih.govnih.govbiorxiv.org In NHBE cultures, the EC50 values for GS-621763 against SARS-CoV-2 have been reported as 0.125 μM. nih.govnih.govbiorxiv.org

Below is a summary of representative in vitro antiviral activity data for GS-621763:

Cell LineVirusAssay TypeEC50 (μM)Citation
A549-hACE2SARS-CoV-2 nLUCAntiviral Activity2.8 nih.govnih.govbiorxiv.org
NHBESARS-CoV-2 fLUCAntiviral Activity0.125 nih.govnih.govbiorxiv.org
Calu-3 2B4MERS-CoVAntiviral Activity0.74 nih.gov
Vero E6SARS-CoV-2Antiviral Activity0.11-0.73 nih.gov

Molecular Mechanisms of Action and Biotransformation of Gs 621763

Prodrug Bioconversion Pathway: From GS-621763 to Active Nucleoside Triphosphate (GS-443902)

GS-621763 is a tri-isobutyryl ester prodrug of GS-441524. nih.gov Its bioconversion pathway involves several steps to yield the active antiviral form, GS-443902, an adenosine (B11128) nucleoside triphosphate analog. nih.govguidetopharmacology.org

Extracellular and Intracellular Metabolic Conversion

Upon oral administration, GS-621763 is designed for rapid metabolism during oral absorption to release the parent nucleoside, GS-441524, into systemic circulation. nih.govbiorxiv.orgbiorxiv.orgnih.govnih.gov Studies in ferrets showed that GS-441524 was the major metabolite detected in blood, at significantly higher concentrations than the intact prodrug, indicating efficient conversion upon intestinal absorption. nih.gov Once in systemic circulation, GS-441524 is taken up by cells and undergoes intracellular conversion. nih.govbiorxiv.orgbiorxiv.orgnih.govnih.gov

Role of Cellular Kinases in Phosphorylation Cascades

Inside the cell, GS-441524 is converted by cellular kinases through a phosphorylation cascade to the active nucleoside triphosphate, GS-443902. nih.govbiorxiv.orgbiorxiv.orgnih.govwikipedia.org The initial phosphorylation of GS-441524 to its monophosphate metabolite is a key step in this pathway. nih.govbiorxiv.orgbiorxiv.orgnih.govwikipedia.org This step is thought to be catalyzed by nucleoside kinases, potentially including adenosine kinase (ADK), which phosphorylates structurally similar nucleosides like ribavirin. wikipedia.orgfrontiersin.org The monophosphate form is then further phosphorylated by nucleoside-diphosphate kinases to the active triphosphate form, GS-443902. wikipedia.org This intracellular phosphorylation is essential for the molecule to reach its active form capable of inhibiting viral RNA synthesis.

Comparative Analysis of Activation Pathways with GS-441524 and Remdesivir (B604916)

GS-621763, GS-441524, and remdesivir (GS-5734) all lead to the formation of the same active nucleoside triphosphate, GS-443902, but they do so through different activation pathways. nih.govbiorxiv.orgnih.gov

GS-441524: As the parent nucleoside, GS-441524 requires cellular kinases for the initial phosphorylation to its monophosphate, which is considered a rate-limiting step. nih.govbiorxiv.orgbiorxiv.orgnih.govwikipedia.org

Remdesivir: Remdesivir is a phosphoramidate (B1195095) prodrug. nih.govguidetopharmacology.orgwikipedia.orgeuropa.eu It is designed to be broken down inside cells directly to the monophosphate metabolite, effectively bypassing the rate-limiting first phosphorylation step that is required for GS-441524. nih.govbiorxiv.orgbiorxiv.orgnih.gov This bypass contributes to the efficient generation of the active triphosphate from remdesivir. nih.gov Remdesivir is metabolized intracellularly in multiple steps, involving esterases (like CES1 and CTSA) and phosphoramidases (like HINT1) to form the monophosphorylated nucleotide, which is then further phosphorylated to the triphosphate by nucleoside-phosphate kinases. wikipedia.orgscienceopen.comcaymanchem.comfrontiersin.org

GS-621763: GS-621763 is rapidly metabolized pre-systemically or during oral absorption to GS-441524. nih.govbiorxiv.orgbiorxiv.orgnih.govnih.gov The subsequent activation pathway is then similar to that of GS-441524, relying on intracellular kinases to convert GS-441524 to the active triphosphate. nih.govbiorxiv.orgbiorxiv.orgnih.gov While GS-621763 is efficiently converted to GS-441524 systemically, the subsequent intracellular formation of GS-443902 from systemic GS-441524 in tissues like the lung may be less efficient compared to the direct intracellular metabolism of remdesivir. nih.govfrontiersin.org However, the higher systemic exposure of GS-441524 achieved with oral GS-621763 can compensate for this difference, leading to substantial levels of the active metabolite in tissues. nih.gov

The different activation pathways are summarized in the table below:

CompoundInitial ConversionIntracellular Activation PathwayActive Metabolite
GS-621763Rapid metabolism during oral absorption to GS-441524. nih.govbiorxiv.orgbiorxiv.orgnih.govnih.govIntracellular phosphorylation of GS-441524 by cellular kinases. nih.govbiorxiv.orgbiorxiv.orgnih.govwikipedia.orgGS-443902 nih.govbiorxiv.orgbiorxiv.orgnih.govnih.govnih.gov
GS-441524Cellular uptake as the nucleoside. nih.govbiorxiv.orgbiorxiv.orgnih.govnih.govIntracellular phosphorylation by cellular kinases (rate-limiting first step). nih.govbiorxiv.orgbiorxiv.orgnih.govwikipedia.orgGS-443902 nih.govguidetopharmacology.org
RemdesivirIntracellular breakdown of phosphoramidate prodrug. nih.govbiorxiv.orgbiorxiv.orgnih.govwikipedia.orgcaymanchem.comfrontiersin.orgBypasses the rate-limiting first phosphorylation step of GS-441524, directly yielding monophosphate, then further phosphorylation. nih.govbiorxiv.orgbiorxiv.orgnih.govcaymanchem.comfrontiersin.orgGS-443902 nih.govbiorxiv.orgbiorxiv.orgnih.govnih.govnih.gov

Molecular Interactions with Viral RNA-Dependent RNA Polymerase

The active metabolite of GS-621763, GS-443902, exerts its antiviral effect by targeting the viral RNA-dependent RNA polymerase (RdRp). scilit.comnih.govguidetopharmacology.org The RdRp is a crucial enzyme for the replication and transcription of viral RNA in coronaviruses and other RNA viruses. scilit.comnih.gov

Binding Kinetics and Stereochemical Considerations within the RdRp Active Site

GS-443902 acts as an analog of adenosine triphosphate (ATP). nih.goveuropa.eu It competes with the natural ATP substrate for incorporation into the nascent viral RNA chain by the RdRp. scilit.comeuropa.eu While specific binding kinetics and detailed stereochemical considerations of GS-443902 within the SARS-CoV-2 RdRp active site are complex and involve interactions with conserved motifs of the polymerase, the fundamental mechanism involves the RdRp recognizing GS-443902 as a substrate due to its structural similarity to ATP. scilit.comeuropa.eunih.gov However, the incorporation of this nucleotide analog disrupts the normal process of RNA synthesis.

Consequences of Nucleotide Analog Incorporation on RNA Synthesis

The incorporation of GS-443902 into the growing viral RNA chain by the RdRp leads to the inhibition of viral RNA synthesis. nih.govguidetopharmacology.orgeuropa.eu This inhibition occurs through a mechanism known as delayed chain termination. nih.govcaymanchem.comfrontiersin.orgnih.gov After GS-443902 is incorporated, the RdRp can typically add a few more nucleotides (often reported as three) before RNA synthesis is stalled. frontiersin.org This stalling is thought to be caused by a translocation barrier, where the presence of the incorporated analog disrupts the movement of the RNA-RdRp complex, preventing the addition of further nucleotides. frontiersin.org This premature termination of RNA synthesis effectively halts viral replication. nih.govwikipedia.orgeuropa.eunih.govresearchgate.net Additionally, GS-443902 can evade proofreading by the viral exoribonuclease (ExoN), an enzyme that normally removes misincorporated nucleotides, thus enhancing its inhibitory effect on viral replication. wikipedia.orgfrontiersin.org

In Vitro Antiviral Spectrum and Efficacy of Gs 621763

Assessment of Antiviral Activity in Reporter Virus Systems

The antiviral activity of GS-621763 against SARS-CoV-2 has been assessed using reporter virus systems. In A549-hACE2 cells stably expressing the human entry receptor ACE2, GS-621763 showed a dose-dependent antiviral effect on SARS-CoV-2 nanoluciferase (nLUC) replication. The average half-maximum effective concentration (EC₅₀) observed in this system was 2.8 μM. nih.govnih.govbiorxiv.org For comparison, remdesivir (B604916) (RDV) had an EC₅₀ of 0.28 μM in the same assay, while the parental nucleoside GS-441524 had an EC₅₀ of 3.3 μM. This suggests that the tri-isobutyryl esters of GS-621763 are efficiently cleaved in the assay to release GS-441524. biorxiv.org

Efficacy against SARS-CoV-2 in Diverse Cell Culture Models

GS-621763 has exhibited antiviral activity against SARS-CoV-2 in various cell culture models relevant to human infection. nih.govnih.govresearchgate.net

Lung Epithelial Cell Lines (e.g., Calu-3 2B4)

GS-621763 has shown antiviral activity in lung cell lines such as Calu-3 2B4. nih.govnih.govresearchgate.net In Calu-3 2B4 cells, GS-621763 was potently antiviral against MERS-CoV, with an EC₅₀ of 0.74 μM. In this cell line, GS-621763 was more potent than GS-441524 (EC₅₀ = 2.1 μM) but less potent than remdesivir (EC₅₀ = 0.16 μM). nih.gov Cytotoxicity assays in Calu-3 2B4 cells indicated that GS-621763 was not cytotoxic at concentrations up to 10 μM (CC₅₀ > 10 μM). nih.gov

Primary Human Lung Cell Culture Systems

Studies have demonstrated the antiviral activity of GS-621763 in two different human primary lung cell culture systems. nih.govnih.govresearchgate.net These systems model the tissues targeted by SARS-CoV-2 in humans. nih.gov In human primary airway epithelial (HAE) cell cultures infected with wild-type SARS-CoV-2, GS-621763 treatment resulted in a dose-dependent and significant reduction in infectious virus production compared to vehicle-treated cultures. biorxiv.org Similarly, in normal human bronchial epithelial (NHBE) cultures infected with a SARS-CoV-2 reporter virus expressing Firefly luciferase, GS-621763 inhibited replication with an EC₅₀ of 0.125 μM. biorxiv.org GS-441524 and remdesivir also showed dose-dependent reductions in viral titers in HAE cells and inhibited the reporter virus in NHBE cells with EC₅₀ values of 2.454 μM and 0.0371 μM, respectively. biorxiv.org

Human Airway Epithelium Organoids

GS-621763 has been shown to inhibit SARS-CoV-2 in human airway epithelium organoids. nih.govnih.govresearchgate.netiiit.ac.inresearchgate.net In well-differentiated primary human airway epithelium cultures grown at the air-liquid interface and apically infected with a SARS-CoV-2 variant of concern (VOC) gamma, both GS-621763 and GS-441524 displayed similar potency. nih.gov GS-621763 returned an EC₅₀ value of 3.01 µM in this model. nih.gov

Broad-Spectrum Antiviral Activity against Genetically Divergent Coronaviruses (e.g., MERS-CoV)

In addition to its activity against SARS-CoV-2, GS-621763 is potently antiviral against genetically divergent coronaviruses, such as Middle East Respiratory Syndrome CoV (MERS-CoV). nih.govnih.govresearchgate.net As mentioned in section 4.2.1, GS-621763 demonstrated potent antiviral activity against MERS-CoV in human lung epithelial cells (Calu-3 2B4) with an EC₅₀ of 0.74 μM. nih.gov

Evaluation of Efficacy against SARS-CoV-2 Variants of Concern in Cell Culture

GS-621763 has demonstrated inhibitory activity against SARS-CoV-2 variants of concern (VOCs) in cell culture. nih.govnih.govresearchgate.netiiit.ac.inscilit.com Antiviral potency was assessed against several VOCs, including lineage A isolate WA1/2020 and variants representing the B.1.1.7 (alpha), B.1.351 (beta), and P.1 (gamma) lineages. nih.govresearchgate.net In Vero E6 cells, half-maximal effective concentrations (EC₅₀) for GS-621763 against these isolates were highly consistent, ranging from 0.11 to 0.73 μM. nih.gov Analogous potency ranges were observed when testing luciferase-expressing WA1/2020 reporter viruses in A549-hACE2 cells. nih.gov A separate study also found no significant difference in the EC₅₀ of a related prodrug (V2043) against SARS-CoV-2 VOCs in Calu-3 cells. acs.org

Summary of In Vitro Efficacy Data (Representative Examples)

Cell Line / SystemVirus/Variant TestedGS-621763 EC₅₀ (μM)Reference
A549-hACE2SARS-CoV-2 nLUC reporter2.8 (average) nih.govnih.govbiorxiv.org
Calu-3 2B4MERS-CoV0.74 nih.gov
NHBE culturesSARS-CoV-2 Fluc reporter0.125 biorxiv.org
Primary Human Airway EpitheliumSARS-CoV-2 VOC gamma3.01 nih.gov
Vero E6SARS-CoV-2 VOCs (various)0.11 - 0.73 (range) nih.gov

Note: EC₅₀ values can vary depending on the specific assay, cell line, and virus isolate used.

In Vitro Selectivity and Cytotoxicity Assessment in Relevant Cell Lines (e.g., CC50 determination)

Assessing the cytotoxicity of an antiviral compound in relevant cell lines is crucial to determine its selectivity, which is the ratio of the concentration toxic to cells to the concentration effective against the virus. creative-diagnostics.com The half-maximal cytotoxic concentration (CC₅₀) is defined as the concentration of a test compound required to reduce cell viability by 50%. creative-diagnostics.com The selectivity index (SI) is calculated as the ratio of CC₅₀ to EC₅₀ (SI = CC₅₀/EC₅₀). creative-diagnostics.com A higher SI indicates a more favorable profile, where the antiviral is effective at concentrations well below those that cause toxicity to host cells. creative-diagnostics.com

In vitro cytotoxicity profiles of GS-621763 have been evaluated in various cell lines, including VeroE6, HEp-2, BHK-21, HCT-8, and a panel of primary human airway epithelial (HAE) cells from independent donors. nih.govresearchgate.net These tests revealed CC₅₀ values ranging from 40 to >100 μM for GS-621763. nih.govresearchgate.net For comparison, remdesivir showed CC₅₀ values ranging from 36 to >100 μM, and GS-441524 had CC₅₀ values of >100 μM in the same assessments. nih.govresearchgate.net

The CC₅₀ values of 40 to >100 μM for GS-621763, combined with its EC₅₀ values (e.g., 0.11 to 0.73 µM in Vero E6 cells nih.gov), result in selectivity indices typically greater than 100. Specifically, selectivity indices for GS-621763 were reported as >137 in VeroE6 cells. researchgate.net This suggests that GS-621763 exhibits antiviral activity at concentrations significantly lower than those that induce cytotoxicity in the tested cell lines.

The following table presents representative in vitro cytotoxicity data (CC₅₀):

Cell LineGS-621763 CC₅₀ (µM)GS-441524 CC₅₀ (µM)Remdesivir CC₅₀ (µM)Source
VeroE640 to >100>10036 to >100 nih.govresearchgate.net
HEp-240 to >100>10036 to >100 nih.govresearchgate.net
BHK-2140 to >100>10036 to >100 nih.govresearchgate.net
HCT-840 to >100>10036 to >100 nih.govresearchgate.net
Primary HAE40 to >100>10036 to >100 nih.govresearchgate.net
Calu-3>100Not specified>100 acs.org
Huh7.5>100Not specified>100 acs.org
Vero-TMPRESS2>100Not specified>100 acs.org
PSC-lung cells>100Not specified>100 acs.org

Note: CC₅₀ values can vary based on the specific cell line and experimental methodology.

Preclinical in Vivo Efficacy and Pharmacokinetic Pharmacodynamic Relationships of Gs 621763

Pharmacokinetic Disposition in Animal Models

Pharmacokinetic studies in animal models have characterized how GS-621763 is processed by the body, including its systemic exposure and conversion, as well as the formation of its active metabolite in target tissues.

Systemic Exposure and Conversion to GS-441524 Plasma Metabolite

Following oral administration, GS-621763 is designed for rapid conversion to its parent nucleoside, GS-441524, pre-systemically or upon intestinal absorption nih.govnih.govnih.gov. Studies in uninfected BALB/c mice have shown that after a single oral dose of either 5 or 20 mg/kg, plasma concentrations of intact GS-621763 were below the limit of quantification at all time points, indicating efficient conversion nih.govnih.gov. In ferrets, oral administration of GS-621763 also resulted in efficient conversion, with the parent nucleoside GS-441524 being the major metabolite detected in blood at levels more than three orders of magnitude higher than the intact prodrug nih.gov. Following a single 30 mg/kg oral dose in ferrets, the daily systemic exposure (AUC₀₋₂₄h) of GS-441524 was 81 µM.h nih.gov. This exposure was reported to be 4.5-fold higher than the exposure following intravenous remdesivir (B604916) at 10 mg/kg and approximately 10-fold greater than that observed after a 200/100 mg intravenous remdesivir dose in humans nih.gov.

Intratissue Formation of Active Triphosphate Metabolite (GS-443902) in Target Organs (e.g., Lung)

GS-621763 is metabolized intracellularly to the active nucleoside triphosphate, GS-443902, which is the same active metabolite generated by remdesivir nih.govnih.govfrontiersin.orgnih.gov. This conversion occurs in tissues, including the lungs nih.govnih.govfrontiersin.org. The metabolic pathway involves the conversion of GS-621763 to GS-441524, followed by intracellular phosphorylation by cellular kinases to the monophosphate metabolite, and then further metabolism to the active triphosphate nih.govwikipedia.org. While systemic GS-441524 is less efficient at forming GS-443902 in the lungs compared to systemic remdesivir, the exposure of GS-441524 achieved after oral dosing of GS-621763 is sufficient to generate substantial levels of the bioactive triphosphate in tissues nih.gov. Although GS-443902 levels in ferret respiratory tissues after a single 30 mg/kg oral dose of GS-621763 were approximately fourfold lower than those of intravenous 10 mg/kg remdesivir at 24 hours, a minimal daily oral dose of 20 mg/kg GS-621763 (10 mg/kg b.i.d.) provided full therapeutic benefit in ferrets nih.gov.

Preclinical Dose-Response Characterization and Relationship to Antiviral Outcomes

Studies in animal models have demonstrated a dose-dependent antiviral effect of GS-621763 nih.govnews-medical.netnih.gov. The dose-proportional pharmacokinetic profile observed after oral administration of GS-621763 in mice translated to dose-dependent antiviral activity against SARS-CoV-2 nih.govnih.gov. Therapeutic administration of GS-621763 reduced viral load and lung pathology in mouse models nih.govnews-medical.netnih.gov. For instance, in mice infected with SARS-CoV-2, animals receiving either 10 or 30 mg/kg of GS-621763 were completely protected from weight loss, unlike the vehicle or 3 mg/kg treated groups nih.gov. Both the 10 and 30 mg/kg GS-621763 treated groups showed significantly reduced viral lung titers compared to the vehicle and 3 mg/kg groups nih.gov.

Interactive Data Table: Preclinical Dose-Response of GS-621763 in SARS-CoV-2 Infected Mice

Treatment Group (mg/kg)Effect on Weight LossViral Lung Titers
VehicleNot protectedHigh
3Not protectedHigh
10Completely protectedSignificantly reduced
30Completely protectedSignificantly reduced

Note: This table summarizes findings regarding weight loss protection and viral load reduction in mouse models treated with different doses of GS-621763. The exact numerical values for viral titers would require access to the specific study data.

Therapeutic Efficacy in Established Small Animal Models of SARS-CoV-2 Pathogenesis

Preclinical studies have utilized small animal models, particularly mice, to evaluate the therapeutic efficacy of GS-621763 against SARS-CoV-2 infection.

Mouse Models of SARS-CoV-2 Infection

Mouse models of SARS-CoV-2 infection have been instrumental in assessing the in vivo efficacy of GS-621763 nih.govnews-medical.netnih.govnih.gov. These models allow for the evaluation of antiviral activity and the impact of treatment on disease progression.

Quantification of Viral Load Reduction in Respiratory Tissues

Studies in mouse models have consistently shown that GS-621763 treatment leads to a reduction in viral load in respiratory tissues, such as the lungs nih.govnih.govnih.govnih.gov. In one study, therapeutic administration of GS-621763 significantly reduced the levels of infectious virus in lung tissue nih.gov. Unlike vehicle-treated animals, which had an average titer of 5.6×10⁴ PFU per lung lobe, all GS-621763 dose groups significantly reduced the levels of infectious virus, with the average titers in most groups falling below the limit of detection (90 PFU) nih.gov. The 30 mg/kg once-daily (QD) dose group had significantly elevated viral lung titers (mean titer = 4×10² PFU) compared to its twice-daily (BID) counterpart (mean titer = < 90 PFU) nih.gov. This highlights the impact of dosing regimen on viral load reduction. Oral administration with GS-621763 has been shown to prevent virus replication when administered at 12 and 24 hours after infection in mice nih.govnih.gov.

Interactive Data Table: Viral Load in Mouse Lungs Post-Treatment

Treatment Group (Dosing)Average Viral Lung Titer (PFU)
Vehicle5.6 × 10⁴
GS-621763 (All dose groups)Significantly reduced, mostly < 90
GS-621763 (30 mg/kg QD)4 × 10²
GS-621763 (30 mg/kg BID)< 90
Histopathological Amelioration of Lung Pathology

Therapeutic administration of GS-621763 has been shown to significantly reduce lung pathology in mouse models of COVID-19. nih.govresearchgate.netnih.govnih.gov In studies using a mouse-adapted SARS-CoV-2 strain (SARS-CoV-2 MA10), treatment with GS-621763 prevented the development of severe lung pathology. nih.gov Specifically, mice treated with higher doses of GS-621763 (10 and 30 mg/kg) showed significantly reduced lung congestion and pathology scores compared to vehicle-treated animals. nih.gov This indicates that early oral antiviral therapy with GS-621763 can prevent the progression of disease manifestations in the lungs. nih.gov

Physiological Improvement of Pulmonary Function

In addition to reducing lung pathology, therapeutic GS-621763 administration also improved pulmonary function in the COVID-19 mouse model. nih.govresearchgate.netnih.govnih.gov Studies utilizing whole-body plethysmography to monitor pulmonary function in infected mice demonstrated that treatment with GS-621763 prevented the loss of pulmonary function typically observed in untreated animals. nih.govbiorxiv.org This physiological improvement aligns with the observed reductions in viral load and lung pathology. nih.govnih.gov

Ferret Models of SARS-CoV-2 Infection

The domestic ferret (Mustela putorius furo) is considered a suitable animal model for studying respiratory virus transmission and pathogenesis, including SARS-CoV-2, due to similarities in respiratory system structure and physiology to humans. oaji.net Ferret models have been utilized to evaluate the anti-SARS-CoV-2 efficacy of GS-621763. nih.govresearchgate.netnih.govdrughunter.commedchemexpress.comendpts.com

Inhibition of Viral Replication in Upper Respiratory Tract

Oral administration of GS-621763 has demonstrated significant antiviral activity in ferret models of SARS-CoV-2 infection, particularly in the upper respiratory tract. nih.govresearchgate.netnih.govdrughunter.commedchemexpress.comguidetopharmacology.org Twice-daily oral administration of GS-621763 at 10 mg/kg has been shown to reduce SARS-CoV-2 burden to near-undetectable levels in ferrets. nih.govresearchgate.netnih.govdrughunter.com Studies measuring virus titers in nasal lavages of treated ferrets showed significantly lower viral loads compared to vehicle-treated groups. nih.govresearchgate.net This rapid reduction in upper respiratory virus burden is considered promising for potentially blocking viral invasion of the lower respiratory tract in humans. nih.gov

Prevention of Virus Transmission to Untreated Contact Animals

A key finding in ferret studies is the ability of therapeutic GS-621763 to prevent virus transmission to untreated contact animals. nih.govresearchgate.netnih.govdrughunter.commedchemexpress.comendpts.comguidetopharmacology.orgdntb.gov.ua When ferrets infected with SARS-CoV-2 were treated with oral GS-621763 and co-housed with untreated contact animals, transmission of the virus was prevented. nih.govresearchgate.netnih.govdntb.gov.ua This suggests that reducing viral shedding in the upper respiratory tract through GS-621763 treatment can effectively interrupt the chain of transmission. nih.gov

Efficacy against Genetically Distinct SARS-CoV-2 Variants in vivo

Preclinical studies have also investigated the efficacy of GS-621763 against genetically distinct SARS-CoV-2 variants of concern (VOCs) in vivo. nih.govresearchgate.netnih.govdrughunter.commedchemexpress.comendpts.com Oral GS-621763 has been shown to be highly efficacious against VOCs, such as the Gamma (P.1) variant, in ferrets. oaji.netnih.govresearchgate.netnih.govdntb.gov.ua Treatment with GS-621763 blocked virus replication and prevented transmission even when ferrets were infected with a VOC. nih.govresearchgate.netnih.govdntb.gov.ua In vitro studies also indicated that GS-621763 and its metabolite GS-441524 were comparably potent against several VOCs (Alpha, Beta, and Gamma) as against the original WA1/2020 strain. nih.gov Analysis of viruses from treated ferrets did not reveal rapid emergence of resistance mutations in the RdRp. nih.gov

Comparative Preclinical Efficacy with Other Antiviral Nucleoside Analogs (e.g., Molnupiravir)

Direct comparisons have been made between the preclinical efficacy of GS-621763 and other oral antiviral nucleoside analogs, such as molnupiravir (B613847) (also known as EIDD-2801). nih.govresearchgate.netnih.govnih.govendpts.comresearchgate.netfrontiersin.orgacs.orgnews-medical.netresearchgate.netsums.ac.ir In mouse models of SARS-CoV-2 pathogenesis, a direct comparison demonstrated that GS-621763 and molnupiravir were similarly efficacious in reducing viral load, lung pathology, and improving pulmonary function. nih.govresearchgate.netnih.govnih.govendpts.comnews-medical.net

In ferret models, both GS-621763 and molnupiravir have shown efficacy in reducing SARS-CoV-2 shedding in the upper respiratory tract. nih.gov Studies indicated that treatment with either 10 mg/kg GS-621763 or molnupiravir reduced viral shedding to near-detection levels by day 3 post-infection. nih.gov Both compounds also led to a statistically significant reduction in viral RNA copies in nasal lavages and turbinates compared to vehicle. nih.gov While GS-621763 and molnupiravir demonstrated similar levels of protection in these preclinical models, their specific metabolic pathways and mechanisms of action differ slightly, with both targeting the viral RdRp but through distinct active forms. nih.govguidetopharmacology.orgsums.ac.irnih.gov

Broader Research Implications and Future Preclinical Directions for Oral Antivirals

Conceptual Advantages of Orally Bioavailable Nucleoside Prodrugs in Antiviral Research

Nucleoside and nucleotide analogs are a significant class of antiviral drugs that interfere with viral replication by targeting highly conserved viral polymerases. mdpi.comfrontiersin.org However, many nucleoside analogs (NAIs) face challenges such as poor oral bioavailability, limited cell penetration, and potential toxicity, particularly nephrotoxicity. nih.govchimerix.com Prodrug strategies are employed to overcome these limitations by modifying the parent compound to improve its pharmacokinetic properties, including oral absorption and targeted delivery to cells or organs. mdpi.comnih.govmdpi.comresearchgate.net

Orally bioavailable nucleoside prodrugs offer several conceptual advantages in antiviral research. They can enhance intestinal absorption, facilitating oral administration, which is generally preferred over intravenous routes for ease of use and potential for earlier intervention in an infection. mdpi.comnih.govresearchgate.net Prodrugs can also improve the delivery of the active metabolite to target cells, bypassing initial phosphorylation steps that may be rate-limiting for the parent nucleoside. mdpi.comnih.govresearchgate.net This can lead to increased intracellular concentrations of the active form and potentially improved antiviral potency. nih.govmdpi.com Additionally, some prodrug strategies, such as lipid masking, may help reduce toxicity by altering the compound's distribution and metabolism. mdpi.comchimerix.commdpi.com

GS-621763 exemplifies this approach, being an orally bioavailable prodrug designed to deliver the active nucleoside triphosphate metabolite more effectively. caymanchem.comguidetopharmacology.orgbiomol.comnih.gov Studies have shown that GS-621763 is rapidly metabolized during oral absorption to GS-441524, which is then converted intracellularly to the active nucleoside triphosphate. nih.gov This metabolic pathway is intended to achieve therapeutic levels of the active metabolite in target tissues like the lungs. nih.govfrontiersin.org

Targeting Highly Conserved Viral Proteins for Pan-Coronavirus Antiviral Development

Targeting highly conserved viral proteins is a crucial strategy for developing pan-coronavirus antivirals, which are needed to address the emergence of novel coronavirus strains and variants. mdpi.comdeccanherald.com Coronaviruses are RNA viruses that undergo frequent mutation and recombination, leading to the emergence of new strains. mdpi.com While vaccines are essential for prevention, antivirals are critical for treating infections, especially those caused by emerging viruses for which vaccines may not yet be available or fully effective. mdpi.com

Conserved viral proteins, particularly those involved in essential processes like replication and transcription, are attractive targets because they are less likely to mutate without compromising viral fitness. mdpi.comdeccanherald.com The RNA-dependent RNA polymerase (RdRP), encoded by NSP12, is a highly conserved and essential enzyme in the coronavirus life cycle, making it a prime target for antiviral development. mdpi.comdeccanherald.combiorxiv.org Nucleoside analogs like remdesivir (B604916) and its parent nucleoside GS-441524, and consequently its prodrugs like GS-621763, target the viral RdRP. guidetopharmacology.orgnih.govfrontiersin.orgmdpi.com

Other conserved targets in coronaviruses include the helicase (nsp13), which is involved in unwinding viral RNA, and the exoribonuclease (nsp14), which provides proofreading activity during replication. deccanherald.comnih.gov Targeting these conserved proteins or their interactions can lead to the development of broad-spectrum antivirals effective against multiple coronavirus species and variants. mdpi.comdeccanherald.com The development of oral GS-441524 derivatives, including GS-621763, specifically targeting the highly conserved viral RdRp, is considered a significant step in treating COVID-19 and potentially future coronavirus outbreaks. researchgate.net

Development of Novel Preclinical Models for Assessing Efficacy against Emerging Viral Threats

The development of effective antivirals against emerging viral threats necessitates relevant and reliable preclinical models to assess efficacy. Traditional cell culture systems provide initial insights into antiviral activity, but in vivo models are essential to evaluate pharmacokinetics, metabolism, and efficacy in a complex biological system. biorxiv.org

For coronaviruses like SARS-CoV-2, the lack of efficient replication of early strains in standard laboratory mice posed a challenge. This led to the development of mouse-adapted viruses or the use of genetically modified mice expressing the human ACE2 receptor. news-medical.net However, some later variants of concern, such as the Beta (B.1.351) variant, were found to replicate in certain wild-type mouse strains, including BALB/c and SCID mice, offering alternative models for preclinical evaluation. news-medical.net Ferret models have also been utilized to study SARS-CoV-2 infection and evaluate antiviral efficacy, particularly for assessing viral shedding and transmission. frontiersin.orgmedchemexpress.com

Studies on GS-621763 have utilized preclinical models such as SARS-CoV-2 infected BALB/c mice and ferrets to demonstrate its antiviral activity in vivo. nih.govmedchemexpress.com In mouse models, oral administration of GS-621763 reduced viral load and lung pathology and improved pulmonary function. nih.govmdpi.com In ferrets, GS-621763 significantly reduced SARS-CoV-2 shedding, with the virus becoming undetectable in nasal lavages. frontiersin.orgmedchemexpress.com These studies highlight the importance of using appropriate animal models to evaluate the efficacy of antiviral candidates like GS-621763 against emerging viral threats.

Q & A

Q. What is the molecular mechanism of GS-621763's antiviral activity against SARS-CoV-2?

GS-621763 is an orally bioavailable prodrug of GS-441524, a nucleoside analog that inhibits viral RNA-dependent RNA polymerase (RdRp). After oral administration, GS-621763 undergoes rapid hydrolysis in plasma to release GS-441524, which is subsequently phosphorylated intracellularly to its active triphosphate form (GS-443902). This metabolite competes with ATP for incorporation into viral RNA, causing chain termination and suppressing viral replication . Key evidence includes dose-dependent suppression of SARS-CoV-2 replication in reporter virus assays (EC50: 0.125–2.8 µM depending on the reporter system) .

Q. What experimental models demonstrate GS-621763's antiviral efficacy in vitro?

In vitro studies using A549-ACE2 cells and primary human bronchial epithelial (NHBE) cells infected with SARS-CoV-2 reporter viruses (nanoluciferase or firefly luciferase) showed EC50 values of 0.125 µM (Fluc) and 2.8 µM (nLUC), indicating system-dependent sensitivity. The higher EC50 in nLUC assays may reflect differences in luciferase detection thresholds or cellular metabolic efficiency . Parallel cytotoxicity assays revealed low cell toxicity (CC50 > 40 µM), supporting a favorable therapeutic index .

Q. How does GS-621763 perform in animal models of SARS-CoV-2 infection?

In ferret and mouse models, GS-621763 (10–30 mg/kg orally, twice daily) reduced viral loads in nasal washes and lung tissue by >99% compared to vehicle controls. For example, 30 mg/kg in mice lowered lung viral titers to near-undetectable levels (p < 0.001) . However, lung concentrations of the active metabolite GS-443902 were lower than those achieved by intravenous remdesivir, suggesting differences in prodrug activation efficiency .

Q. What is the dose-response relationship of GS-621763 in preclinical studies?

Dose-dependent efficacy was observed across models:

  • In ferrets: 10 mg/kg reduced viral shedding by 90%, while 20 mg/kg achieved near-complete suppression .
  • In mice: 30 mg/kg reduced lung viral titers by 3-log units compared to controls .
    Pharmacokinetic analysis showed linear plasma exposure (AUC) of GS-441524 with increasing doses, supporting predictable dose scaling .

Advanced Research Questions

Q. Does GS-621763 retain efficacy against SARS-CoV-2 variants of concern (VOCs)?

GS-621763 maintained consistent EC50 values (0.11–0.73 µM) against VOCs, including Alpha (B.1.1.7), Beta (B.1.351), and Gamma (P.1) lineages in A549-ACE2 cells. In ferrets infected with Gamma (P.1), oral GS-621763 (10 mg/kg) reduced nasal viral loads by >99% and prevented transmission to cohoused naive animals . Whole-genome sequencing of treated viruses revealed no emergent resistance mutations in RdRp .

Q. What pharmacokinetic (PK) challenges limit GS-621763's bioavailability?

While GS-621763 exhibits high oral bioavailability (>80% in ferrets), its conversion to GS-441524 in plasma is efficient, but subsequent phosphorylation to GS-443902 in lung tissue is suboptimal. For example, 30 mg/kg GS-621763 in ferrets produced lung GS-443902 levels 4× lower than IV remdesivir (10 mg/kg) . This highlights a need for structural optimization to enhance intracellular activation .

Q. How does GS-621763 compare to remdesivir in preclinical efficacy?

GS-621763 and remdesivir share the same active metabolite (GS-443902) but differ in delivery:

  • Remdesivir : IV administration achieves higher lung GS-443902 levels but requires clinical infrastructure.
  • GS-621763 : Oral dosing offers logistical advantages but requires higher doses (e.g., 30 mg/kg vs. 10 mg/kg IV remdesivir) to achieve comparable viral suppression .
    In ferrets, GS-621763's AUC0-24h for GS-441524 was 4.5× higher than IV remdesivir, yet its lower activation efficiency necessitated dose escalation .

Q. What is the therapeutic window for GS-621763 in post-exposure prophylaxis?

In mice infected with SARS-CoV-2 MA10, initiating GS-621763 (20 mg/kg) at 12–24 hours post-infection reduced lung viral titers by >2-log units and prevented weight loss. Delayed treatment (48 hours post-infection) still reduced viral loads but with diminished efficacy, emphasizing the need for early intervention .

Q. Are there species-specific differences in GS-621763 metabolism?

Yes. Ferrets showed higher plasma GS-441524 exposure (AUC0-24h: 81 µM·h) than mice at equivalent doses, likely due to interspecies variation in esterase activity or tissue distribution. However, lung GS-443902 levels remained consistently lower than those of IV remdesivir across species .

Q. What methodological limitations exist in current GS-621763 studies?

  • Reporter system bias : EC50 values vary between nanoluciferase (nLUC) and firefly luciferase (Fluc) assays due to differences in signal dynamic range .
  • Model relevance : Ferrets better mimic human upper respiratory tract infection, while mice require adaptation of SARS-CoV-2 (e.g., MA10 strain) for lethal disease modeling .
  • PK-PD disconnect : High plasma GS-441524 does not fully translate to lung efficacy, underscoring the need for tissue-specific metabolite quantification .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.